Cas no 2034358-86-4 (2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide)

2-(Cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide is a structurally complex sulfonamide derivative featuring a cyclopropylmethoxy-substituted isonicotinamide core linked to a 3,4-dimethylisoxazole sulfonamide moiety. This compound exhibits potential as a targeted inhibitor or modulator, leveraging its dual functional groups for selective binding interactions. The cyclopropylmethoxy group enhances metabolic stability, while the sulfamoyl bridge and isoxazole ring contribute to precise molecular recognition, particularly in enzyme or receptor targeting. Its well-defined heterocyclic architecture makes it a promising candidate for medicinal chemistry research, particularly in the development of therapeutics requiring high specificity. The compound’s synthetic versatility allows for further derivatization, supporting structure-activity relationship studies.
2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide structure
2034358-86-4 structure
Product name:2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide
CAS No:2034358-86-4
MF:C21H22N4O5S
Molecular Weight:442.488183498383
CID:6273522
PubChem ID:92085435

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
    • AKOS026690095
    • 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide
    • F6475-6210
    • 2034358-86-4
    • 2-(cyclopropylmethoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-4-carboxamide
    • インチ: 1S/C21H22N4O5S/c1-13-14(2)24-30-21(13)25-31(27,28)18-7-5-17(6-8-18)23-20(26)16-9-10-22-19(11-16)29-12-15-3-4-15/h5-11,15,25H,3-4,12H2,1-2H3,(H,23,26)
    • InChIKey: WPWQGJGQHKQTBV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1C=CN=C(C=1)OCC1CC1)=O)(NC1=C(C)C(C)=NO1)(=O)=O

計算された属性

  • 精确分子量: 442.13109099g/mol
  • 同位素质量: 442.13109099g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 718
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 132Ų

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6475-6210-10μmol
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6475-6210-20μmol
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6475-6210-25mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6475-6210-5μmol
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6475-6210-20mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6475-6210-50mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6475-6210-1mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6475-6210-2mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6475-6210-30mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6475-6210-3mg
2-(cyclopropylmethoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
2034358-86-4 90%+
3mg
$63.0 2023-05-17

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide 関連文献

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamideに関する追加情報

2-(Cyclopropylmethoxy)-N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide

The compound 2-(Cyclopropylmethoxy)-N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide, identified by the CAS number 2034358-86-4, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of this compound is characterized by the presence of a cyclopropylmethoxy group, which is known for its stability and ability to enhance drug-like properties such as lipophilicity. The sulfamoyl group attached to the phenyl ring introduces additional functionality, potentially influencing the compound's pharmacokinetic profile. Furthermore, the presence of the isoxazol ring adds complexity to the molecule, contributing to its unique reactivity and bioavailability.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a combination of coupling reactions and catalytic processes to achieve high yields and purity. The use of transition metal catalysts has been particularly beneficial in constructing the key intermediates, ensuring scalability for potential large-scale production.

In terms of biological activity, this compound has demonstrated remarkable selectivity towards specific molecular targets. Preclinical studies have shown its ability to modulate enzyme activity and inhibit key signaling pathways associated with chronic diseases such as cancer and neurodegenerative disorders. The integration of computational modeling techniques has further enhanced our understanding of its binding affinities and molecular interactions.

The application of this compound extends beyond traditional pharmaceuticals. Its unique chemical properties make it a candidate for advanced drug delivery systems, including nanotechnology-based formulations. Researchers are exploring its potential as a component in targeted drug delivery systems, which could significantly improve therapeutic outcomes while minimizing side effects.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for clinical trials, bringing this promising molecule closer to real-world applications.

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